molecular formula C9H17NO4 B13745870 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid

2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid

Cat. No.: B13745870
M. Wt: 203.24 g/mol
InChI Key: NTIATEZRXUZUDB-UHFFFAOYSA-N
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Description

2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is a branched-chain amino acid derivative It is structurally characterized by the presence of an amino group at the second carbon, an ethoxycarbonyl group, and a methyl group at the third carbon of the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid typically involves the protection of the amino group followed by the introduction of the ethoxycarbonyl group. One common method includes the use of ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonyl group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

    2-Amino-3-methylpentanoic acid (Isoleucine): A branched-chain amino acid with similar structural features but lacking the ethoxycarbonyl group.

    2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a shorter carbon chain.

Uniqueness: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-2-ethoxycarbonyl-3-methylpentanoic acid

InChI

InChI=1S/C9H17NO4/c1-4-6(3)9(10,7(11)12)8(13)14-5-2/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

NTIATEZRXUZUDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)(C(=O)OCC)N

Origin of Product

United States

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